molecular formula C9H7F3O2 B161806 Acetic acid, trifluoro-, o-tolyl ester CAS No. 1736-10-3

Acetic acid, trifluoro-, o-tolyl ester

Cat. No.: B161806
CAS No.: 1736-10-3
M. Wt: 204.15 g/mol
InChI Key: GCOLNXKRTCVNHL-UHFFFAOYSA-N
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Description

Acetic acid, trifluoro-, o-tolyl ester (CAS: 533-18-6) is a fluorinated aromatic ester with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol. Structurally, it consists of a trifluoroacetyl group (-COCF₃) linked to an o-tolyl (2-methylphenyl) moiety. This compound is synthesized via esterification of trifluoroacetic acid with o-cresol (2-methylphenol) under catalytic conditions . Its key applications include use as an intermediate in agrochemicals, pharmaceuticals, and specialty polymers, leveraging the electron-withdrawing trifluoromethyl group to enhance stability and reactivity .

Properties

CAS No.

1736-10-3

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

(2-methylphenyl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C9H7F3O2/c1-6-4-2-3-5-7(6)14-8(13)9(10,11)12/h2-5H,1H3

InChI Key

GCOLNXKRTCVNHL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C(F)(F)F

Canonical SMILES

CC1=CC=CC=C1OC(=O)C(F)(F)F

Synonyms

Trifluoroacetic acid o-tolyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Acetic acid, trifluoro-, o-tolyl ester C₉H₇F₃O₂ 204.15 Trifluoroacetyl, o-tolyl
o-Tolyl acetate C₉H₁₀O₂ 150.18 Acetyl, o-tolyl
Trifluoroacetic acid, tert-butyl ester C₆H₉F₃O₂ 170.13 Trifluoroacetyl, tert-butyl
Trifluoroacetic acid, cyclohexyl ester C₈H₁₁F₃O₂ 196.17 Trifluoroacetyl, cyclohexyl
Allyl trifluoroacetate C₅H₅F₃O₂ 166.09 Trifluoroacetyl, allyl

Key Observations :

  • The trifluoroacetyl group significantly increases molecular weight and electronegativity compared to non-fluorinated analogs (e.g., o-tolyl acetate).
  • Steric effects : The o-tolyl group introduces ortho-methyl steric hindrance, reducing rotational freedom compared to phenyl or aliphatic esters (e.g., cyclohexyl ester) .
  • Lipophilicity : The trifluoromethyl group enhances hydrophobicity, making the o-tolyl ester more lipid-soluble than tert-butyl or allyl analogs .

Key Observations :

  • The o-tolyl ester synthesis achieves higher yields (70–85%) compared to allyl or tert-butyl analogs due to the reactivity of o-cresol .
  • Catalyst diversity : Metal salts (e.g., Ag⁺) or onium salts are preferred for aliphatic esters, while base catalysts suffice for aromatic esters .

Physical and Chemical Properties

Compound Boiling Point (°C) Solubility (in water) LogP Stability
This compound 185–190 Insoluble 2.8 Hydrolytically stable
o-Tolyl acetate 210–215 Slightly soluble 1.5 Prone to hydrolysis
Trifluoroacetic acid, tert-butyl ester 95–100 Insoluble 1.9 Thermally stable
Allyl trifluoroacetate 110–115 Insoluble 1.2 Reactive (allyl group)

Key Observations :

  • The trifluoroacetyl group reduces water solubility across all analogs.
  • Hydrolytic stability: The o-tolyl ester resists hydrolysis better than non-fluorinated esters (e.g., o-tolyl acetate) due to the electron-withdrawing CF₃ group .
  • Thermal stability : Tert-butyl and cyclohexyl esters exhibit higher thermal stability, while allyl esters are prone to polymerization .

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